![molecular formula C14H12N2OS2 B2486954 [3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol CAS No. 310892-85-4](/img/structure/B2486954.png)
[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol (BTIM) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 257.33 g/mol and a melting point of 130°C. BTIM has been studied for its potential use as a therapeutic agent, as well as for its potential as a laboratory reagent.
科学的研究の応用
Organic Field-Effect Transistors (OFETs)
BTBT is a champion molecule for high-mobility OFET devices. Its excellent charge transport properties make it suitable for use in thin-film transistors. Researchers have explored BTBT-based materials to enhance device performance and achieve efficient charge carrier mobility .
Dye-Sensitized Solar Cells (DSSCs)
In addition to OFETs, BTBT has found applications in DSSCs. These solar cells utilize dyes to absorb sunlight and convert it into electricity. BTBT serves as an alternative to fullerene acceptors, contributing to improved energy conversion efficiency in DSSCs .
Organic Photovoltaics (OPVs)
BTBT derivatives have been investigated for use in organic photovoltaic devices. By incorporating BTBT-based materials into the active layer of OPVs, researchers aim to enhance light absorption, charge separation, and overall device performance .
Aggregation-Induced Emission (AIE)
Recently, BTBT derivatives have exhibited aggregation-induced emission (AIE) behavior. AIE materials emit light more efficiently when aggregated, making them valuable for applications such as sensors, imaging, and optoelectronics. For example, BTBT-TPE (tetraphenylethylene) demonstrates AIE properties .
Mechanofluorochromism (MFC)
BTBT-NMe (phenyl-N,N-dimethylamine) exhibits mechanofluorochromic behavior. When subjected to mechanical stimuli (such as grinding or pressure), it undergoes fluorescence changes. Understanding MFC can lead to novel sensor designs and responsive materials .
Halochromic Effects
BTBT-NMe also displays halochromic behavior due to protonation. Interaction with specific ions or changes in pH can alter its color, making it potentially useful in chemical sensing and environmental monitoring .
作用機序
Target of Action
Compounds with a thiazole ring have been found to interact with a number of lipophilic amino acids .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile can influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to show significant analgesic and anti-inflammatory activities .
特性
IUPAC Name |
[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11/h1-4,8,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYNQBZHYKKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

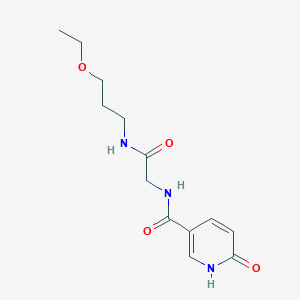
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

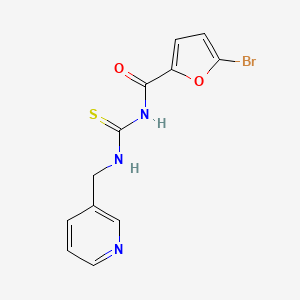
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
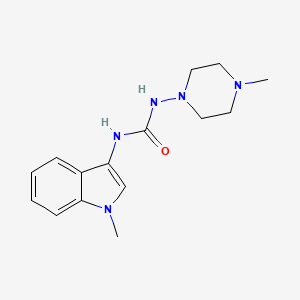
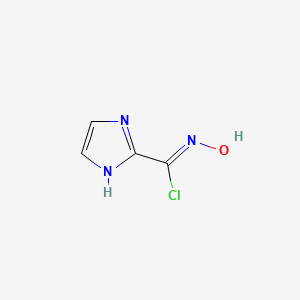
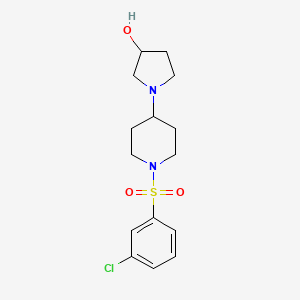
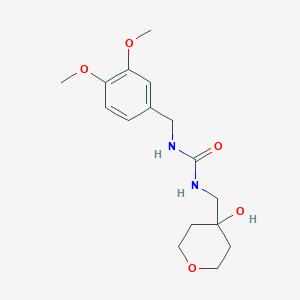
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)
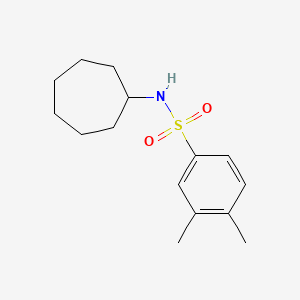
![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)